molecular formula C18H16N2O4 B5562399 2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid

2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid

Cat. No. B5562399
M. Wt: 324.3 g/mol
InChI Key: OQFJEWOZFZOISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid, also known as HQAQ, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as an inhibitor of certain enzymes and as a potential treatment for cancer.

Scientific Research Applications

Electrochemical Studies

The electrochemical behaviors of quinones with α-hydroxy groups were studied to understand their reduction mechanisms and the influence of internal and external proton donors. These studies provide a foundation for the development of electrochemical sensors and the exploration of redox-active therapeutic agents (Bautista-Martínez et al., 2004).

Organic Synthesis

Research into the synthesis of quinoline derivatives, such as isoaaptamine, which is a PKC inhibitor, highlights the compound's potential as a scaffold for developing new pharmaceuticals. The synthesis approach provides insights into creating analogs with varied biological activities (Walz & Sundberg, 2000).

Fluorescence Sensing

The development of fluorescent chemosensors for pH based on Schiff-base condensation demonstrates the compound's application in creating sensitive and selective probes for biological and environmental monitoring. These sensors offer a new tool for pH measurements in various settings (Halder, Hazra, & Roy, 2018).

Mass Spectrometry

Studies on the mass spectrometry of derivatives of hydroxy, mercapto, and amino benzoic acids provide valuable information for the structural analysis and characterization of complex organic molecules. This research aids in the development of mass spectrometry methods for identifying and quantifying pharmaceuticals and other organic compounds (Todua & Mikaia, 2016).

Zinc Sensing

The synthesis and application of quinoline-derivatized fluoresceins for biological Zn(II) detection highlight the compound's role in creating selective, reversible, and sensitive probes for zinc, an essential trace element in biology. These studies contribute to our understanding of zinc's biological roles and offer tools for studying zinc homeostasis and signaling in cells (Nolan et al., 2005).

properties

IUPAC Name

2-hydroxy-5-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-10-7-16(13-9-12(24-2)4-5-15(13)19-10)20-11-3-6-17(21)14(8-11)18(22)23/h3-9,21H,1-2H3,(H,19,20)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFJEWOZFZOISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoic acid

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